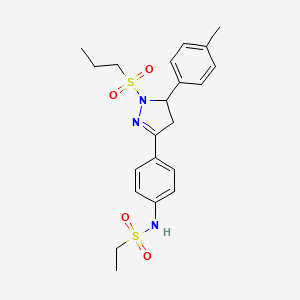

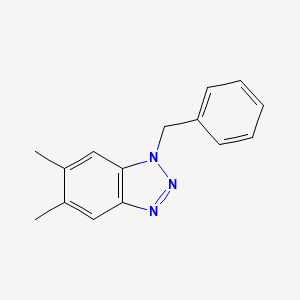

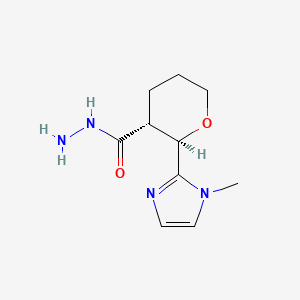

N-(4-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.

BenchChem offers high-quality N-(4-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Antimicrobial Evaluation

A study by Alsaedi et al. (2019) demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moiety through reactions with various substituted aminoazopyrazole derivatives. This research highlights the antimicrobial potential of the synthesized sulfone derivatives, some of which showed activities exceeding that of the reference drug. Interestingly, derivatives with a single sulfone group were found to be more effective against bacteria and fungi than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Conformational Studies

Borges et al. (2014) provided insights into the crystal structures of compounds used in antileishmania studies, revealing significant conformational differences between molecules in the solid state. This study contributes to the understanding of how molecular conformations can impact the bioactivity of compounds in aqueous media, offering a basis for further exploration of related sulfonamide compounds (Borges et al., 2014).

Potential Therapeutic Applications

Research on celecoxib derivatives by Küçükgüzel et al. (2013) explored the synthesis of novel sulfonamides and their evaluation as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study underscores the multifaceted potential of sulfonamide derivatives in therapeutic applications, with specific compounds displaying significant bioactivities and low gastric toxicity, pointing towards their development as therapeutic agents (Küçükgüzel et al., 2013).

Bioactivity and Synthesis Methods

Further, the work by Meierhoefer et al. (2005) on the preparation of pyrazol-benzenesulfonamides from polylithiated C(α),N-phenylhydrazones outlines a novel synthesis method contributing to the chemical repertoire for creating biologically active sulfonamides. This demonstrates the continuous evolution of synthesis techniques to access new compounds with potential bioactivities (Meierhoefer et al., 2005).

作用機序

Target of Action

The compound is a type of sulfonamide. Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for DNA replication .

Mode of Action

Sulfonamides, such as this compound, typically act by mimicking the natural substrate of an enzyme in their target organism, thereby inhibiting the enzyme’s function .

Biochemical Pathways

In the case of many sulfonamides, the inhibited enzyme is involved in the synthesis of folic acid, a key component in the biochemical pathway of DNA synthesis .

Result of Action

The ultimate effect of sulfonamides is usually the inhibition of growth and replication of the target organism .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various factors, including pH levels, presence of other drugs, and individual patient characteristics .

特性

IUPAC Name |

N-[4-[3-(4-methylphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-4-14-30(27,28)24-21(18-8-6-16(3)7-9-18)15-20(22-24)17-10-12-19(13-11-17)23-29(25,26)5-2/h6-13,21,23H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIANQYICAZESMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2963136.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide](/img/structure/B2963144.png)

![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2963147.png)

![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2963149.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)